molecular formula C10H21NO B13183898 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol

1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol

Cat. No.: B13183898
M. Wt: 171.28 g/mol
InChI Key: ZABWLSHTBDCACK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol is an organic compound that features a cyclohexane ring substituted with an ethyl group and a hydroxyl group, along with an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the reductive amination of a ketone or aldehyde with an amine in the presence of a reducing agent like hydrogen gas and a metal catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced further to form different amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a metal catalyst.

    Substitution: Various alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines, depending on the reaction conditions.

    Substitution: A wide range of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including as a ligand for receptors or enzymes.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl side chain can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

1-(2-Aminoethyl)-3-ethylcyclohexan-1-ol can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)-3-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(2-Aminoethyl)-3-propylcyclohexan-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    1-(2-Aminoethyl)-3-isopropylcyclohexan-1-ol: Similar structure but with an isopropyl group instead of an ethyl group.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(2-aminoethyl)-3-ethylcyclohexan-1-ol

InChI

InChI=1S/C10H21NO/c1-2-9-4-3-5-10(12,8-9)6-7-11/h9,12H,2-8,11H2,1H3

InChI Key

ZABWLSHTBDCACK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(C1)(CCN)O

Origin of Product

United States

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